molecular formula C7H9AsO5 B13765734 Benzocal

Benzocal

Cat. No.: B13765734
M. Wt: 248.06 g/mol
InChI Key: NMZAUYUTBVJHEZ-UHFFFAOYSA-N
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Description

Benzocal is an organic compound with a benzene ring structure. It is known for its various applications in chemistry, biology, medicine, and industry. The compound is characterized by its aromatic properties and is often used as a precursor in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzocal can be synthesized through several methods. One common method involves the oxidation of toluene using oxygen gas in the presence of a catalyst such as manganese or cobalt naphthenates . Another method involves the hydrolysis of benzonitrile in the presence of sodium hydroxide . These methods typically require specific reaction conditions, such as high temperature and pressure, to achieve optimal yields.

Industrial Production Methods

In industrial settings, this compound is often produced through the partial oxidation of toluene. This process employs oxygen gas and catalysts like manganese or cobalt naphthenates to facilitate the reaction . The resulting product is then purified through crystallization and other separation techniques to obtain high-purity this compound.

Mechanism of Action

Benzocal exerts its effects by interacting with specific molecular targets and pathways. For instance, as a local anesthetic, it binds to sodium channels in nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse transmission . This action results in the temporary relief of pain and itching.

Comparison with Similar Compounds

Benzocal is similar to other aromatic compounds such as benzoic acid, benzaldehyde, and benzyl alcohol . it is unique in its specific applications and properties. For example:

These compounds share a benzene ring structure but differ in their functional groups and specific uses.

Properties

Molecular Formula

C7H9AsO5

Molecular Weight

248.06 g/mol

IUPAC Name

formaldehyde;(4-hydroxyphenyl)arsonic acid

InChI

InChI=1S/C6H7AsO4.CH2O/c8-6-3-1-5(2-4-6)7(9,10)11;1-2/h1-4,8H,(H2,9,10,11);1H2

InChI Key

NMZAUYUTBVJHEZ-UHFFFAOYSA-N

Canonical SMILES

C=O.C1=CC(=CC=C1O)[As](=O)(O)O

Origin of Product

United States

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